Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate
Description
Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate is a structurally complex molecule featuring a thiophene-3-carboxylate core linked to a benzo[d]thiazole moiety via an acetamide bridge. The benzo[d]thiazole subunit is substituted with a trifluoromethyl (-CF₃) group at the 4-position, which is known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
methyl 2-[[2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S2/c1-23(8-12(24)21-14-9(6-7-27-14)15(25)26-2)16-22-13-10(17(18,19)20)4-3-5-11(13)28-16/h3-7H,8H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXTAKQFXLCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CS1)C(=O)OC)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with anti-inflammatory, antitumor, antiviral, anticonvulsant, antimicrobial, antidiabetic, and antioxidant effects.
Mode of Action
Thiazole derivatives are known to interact with various targets through which they induce biological effects. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate, with the CAS number 1396877-23-8, is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 429.4 g/mol
- IUPAC Name : Methyl 2-[[2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetyl]amino]thiophene-3-carboxylate
The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including compounds with similar structures to this compound, exhibit significant antimicrobial effects. A review highlighted that 2-mercaptobenzothiazole derivatives demonstrated potent antimicrobial activity against various pathogens such as Escherichia coli and Candida albicans, with inhibition zones ranging from 20 to 25 mm for certain derivatives .
Antitumor Activity
Thiazole-based compounds have been studied extensively for their anticancer properties. A study reported that thiazole derivatives exhibited cytotoxic effects against cancer cell lines, with IC values indicating strong antiproliferative activity. The presence of specific substituents on the thiazole ring can enhance these effects . For instance, compounds with electron-donating groups showed improved activity against cancer cells compared to their counterparts without such modifications.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes like acyl coenzyme A cholesterol acyltransferase and monoamine oxidase .
- Apoptosis Induction : Some thiazole derivatives have been shown to induce apoptosis in cancer cells by interacting with cellular proteins involved in cell survival pathways .
- Antioxidant Activity : Certain thiazole compounds exhibit antioxidant properties that can protect cells from oxidative stress, contributing to their overall therapeutic potential.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its trifluoromethyl-substituted benzo[d]thiazole and thiophene-3-carboxylate framework. Below is a comparative analysis with structurally related compounds from the evidence:
Substituent Effects on Physicochemical Properties
- Ester Groups : Methyl esters (target compound) vs. ethyl/propyl esters (): Methyl esters may reduce steric hindrance, favoring target engagement in enzymatic pockets.
- Heterocyclic Linkers : Triazole () or tetrahydrobenzo[b]thiophene () linkers influence conformational flexibility and binding kinetics.
Critical Notes
Data Limitations : Direct synthetic or biological data for the target compound is absent in the evidence; comparisons rely on structural analogs.
Substituent Impact : The -CF₃ group likely differentiates the target compound from chloro or hydroxy analogs in terms of stability and target affinity .
Synthetic Challenges : Multicomponent reactions (e.g., Petasis in ) or catalysis () may be required for efficient synthesis, but yields could be moderate (22–82%) .
Diverse Applications : Thiophene-benzo[d]thiazole hybrids span drug discovery (Alzheimer’s, kinases) and agrochemicals (pesticides in –7), underscoring their versatility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
